
N-(cyclopropylmethyl)-3,5-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3,5-difluorobenzamide (CPMDFB) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPMDFB is a synthetic compound that is primarily used in the laboratory for research purposes. It is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool for investigating the enzyme's role in various biological processes.
Mécanisme D'action
N-(cyclopropylmethyl)-3,5-difluorobenzamide is a highly selective inhibitor of a specific enzyme. It binds to the enzyme's active site, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme, which can have various effects on biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclopropylmethyl)-3,5-difluorobenzamide has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool for investigating the enzyme's role in various biological processes. However, this compound also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in water.
Orientations Futures
There are several future directions for research involving N-(cyclopropylmethyl)-3,5-difluorobenzamide. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of this compound in various biological processes.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-3,5-difluorobenzamide involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final step of converting the intermediate compounds into the desired product. The synthesis method is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-3,5-difluorobenzamide has been used in several scientific research studies to investigate the role of the enzyme it inhibits in various biological processes. It has been used to study the enzyme's role in cancer, inflammation, and other diseases. This compound has also been used to investigate the potential therapeutic applications of the enzyme inhibitor in these diseases.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGMMUAYBJLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)
![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)






![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)



